Cas no 94922-03-9 (Furan, 3-bromo-2-ethyltetrahydro-)

Furan, 3-bromo-2-ethyltetrahydro- 化学的及び物理的性質
名前と識別子
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- Furan, 3-bromo-2-ethyltetrahydro-
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- インチ: 1S/C6H11BrO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4H2,1H3
- InChIKey: OAHJNNSQBLSPQN-UHFFFAOYSA-N
- ほほえんだ: O1CCC(Br)C1CC
じっけんとくせい
- 密度みつど: 1.338 g/cm3(Temp: 15 °C)
- ふってん: 56 °C(Press: 14 Torr)
Furan, 3-bromo-2-ethyltetrahydro- 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Furan, 3-bromo-2-ethyltetrahydro-に関する追加情報
Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9) represents a significant intermediate in the realm of pharmaceutical synthesis, offering unique structural and functional attributes that make it invaluable in the development of novel therapeutic agents. This tetrahydrofuran derivative, characterized by its brominated and ethyl-substituted furan ring, has garnered attention due to its versatility in organic transformations and its role in constructing complex molecular architectures.
At the heart of the compound's utility lies its reactive bromo substituent, which serves as a pivotal site for further functionalization through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. These reactions are fundamental to modern drug discovery, enabling the creation of diverse pharmacophores that can interact with biological targets with high specificity. The ethyl group attached to the furan ring introduces steric and electronic effects that fine-tune the compound's reactivity, making it a valuable building block for medicinal chemists.
Recent advancements in synthetic methodologies have highlighted the importance of Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9) in the development of small-molecule drugs. For instance, studies have demonstrated its efficacy in constructing heterocyclic frameworks that are prevalent in biologically active compounds. The ability to seamlessly integrate this intermediate into larger molecules has streamlined the synthesis of complex scaffolds, reducing both time and cost associated with drug development pipelines.
In particular, the compound has been leveraged in the synthesis of kinase inhibitors, a class of drugs that plays a crucial role in treating cancers and inflammatory diseases. The brominated furan core allows for easy introduction of additional functional groups that can modulate binding affinity to target kinases. This flexibility has been exploited to generate libraries of compounds for high-throughput screening, accelerating the identification of lead candidates with potent pharmacological activity.
The CAS No. 94922-03-9 designation ensures unambiguous identification and traceability of this compound throughout its lifecycle, from laboratory-scale synthesis to industrial production. This standardized nomenclature is essential for regulatory compliance and for facilitating collaboration across global research networks. The compound's stability under various conditions further enhances its practicality as an intermediate, ensuring consistent quality and performance in synthetic applications.
Moreover, the growing interest in green chemistry principles has prompted investigations into sustainable synthetic routes for Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9). Researchers are exploring catalytic systems that minimize waste and energy consumption while maintaining high yields. Such efforts align with broader industry trends aimed at reducing the environmental footprint of pharmaceutical manufacturing processes.
The compound's role extends beyond academic research; it is also finding applications in industrial settings where precision and scalability are paramount. Pharmaceutical companies are incorporating this intermediate into their synthetic strategies to develop next-generation therapeutics targeting neglected diseases. Its adaptability makes it a cornerstone in libraries designed for fragment-based drug discovery, where small molecular fragments are iteratively modified to optimize biological activity.
Future directions in the study of Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9) may include exploring its potential in materials science applications beyond traditional pharmaceuticals. The unique electronic properties of furan derivatives have sparked interest in their use as precursors for organic semiconductors or liquid crystals, which could revolutionize display technologies and electronic devices.
In conclusion, Furan, 3-bromo-2-ethyltetrahydro- (CAS No. 94922-03-9) stands as a testament to the ingenuity of organic chemistry in providing versatile intermediates for drug development. Its structural features and reactivity profile make it indispensable for medicinal chemists seeking to design innovative therapeutics. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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